2-Chloro-5-(2-chloroethyl)thiazole

Catalog No.
S14112518
CAS No.
M.F
C5H5Cl2NS
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(2-chloroethyl)thiazole

Product Name

2-Chloro-5-(2-chloroethyl)thiazole

IUPAC Name

2-chloro-5-(2-chloroethyl)-1,3-thiazole

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2

InChI Key

BFIURHDRFOWQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCCl

2-Chloro-5-(2-chloroethyl)thiazole is a heterocyclic compound characterized by its thiazole ring, which incorporates both sulfur and nitrogen atoms. Its chemical formula is C5H5Cl2NS\text{C}_5\text{H}_5\text{Cl}_2\text{N}\text{S}, and it has a molecular weight of approximately 182.07 g/mol. This compound is notable for its two chlorine substituents, which significantly influence its reactivity and biological properties . The structure can be represented by the IUPAC name 2-chloro-5-(2-chloroethyl)-1,3-thiazole, and it is often utilized in various chemical syntheses due to its versatile reactivity.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The thiazole ring can undergo oxidation to yield sulfoxides or sulfones.
  • Cycloaddition Reactions: This compound can engage in cycloaddition reactions, forming larger cyclic structures .

These reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide) and nucleophiles, with the reaction conditions varying based on the desired products.

Research indicates that 2-Chloro-5-(2-chloroethyl)thiazole exhibits promising biological activities. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications. The mechanism of action involves interactions with various molecular targets, influencing biochemical pathways and potentially modulating enzyme activities .

The synthesis of 2-Chloro-5-(2-chloroethyl)thiazole can be achieved through several methods:

  • Chlorination of Allyl Isothiocyanate: This method involves reacting allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C. Chlorine is used in excess to ensure complete reaction .
  • Alternative Synthetic Routes: Other methods include using chlorinating agents like sulfuryl chloride or N-chlorosuccinimide under controlled temperatures and pressures, allowing for high yields and purity .

The industrial production typically mirrors these laboratory methods but emphasizes stringent control of reaction conditions to optimize yield and minimize by-products.

2-Chloro-5-(2-chloroethyl)thiazole finds utility across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its antimicrobial and antifungal properties, contributing to drug development efforts.
  • Medicine: Explored as a potential pharmaceutical intermediate.
  • Industry: Used in the production of agrochemicals and other industrial chemicals .

Studies of the interactions involving 2-Chloro-5-(2-chloroethyl)thiazole have revealed its ability to bind with various receptors and enzymes, potentially modulating their activity. This binding can lead to significant physiological effects, which are crucial for understanding its biological efficacy and therapeutic potential .

Several compounds share structural similarities with 2-Chloro-5-(2-chloroethyl)thiazole. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
2-Chloro-5-(chloromethyl)thiazoleC4H3Cl2NS\text{C}_4\text{H}_3\text{Cl}_2\text{N}\text{S}Contains a chloromethyl group instead of a chloroethyl group; used in similar applications .
2-Mercapto-5-methylthiazoleC4H5NS\text{C}_4\text{H}_5\text{NS}Contains a thiol group; known for different biological activities including antioxidant properties .
2-Amino-5-thiazoleC4H4N2S\text{C}_4\text{H}_4\text{N}_2\text{S}Features an amino group; utilized in medicinal chemistry for its diverse reactivity .

The unique presence of two chloro groups in 2-Chloro-5-(2-chloroethyl)thiazole distinguishes it from these similar compounds, enhancing its reactivity profile and potential applications in organic synthesis and medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

180.9519757 g/mol

Monoisotopic Mass

180.9519757 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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